molecular formula C8H8BrFO2 B2960610 (5-Bromo-2-fluoro-4-methoxyphenyl)methanol CAS No. 1260903-35-2

(5-Bromo-2-fluoro-4-methoxyphenyl)methanol

Cat. No.: B2960610
CAS No.: 1260903-35-2
M. Wt: 235.052
InChI Key: IWNXTBZHKBZULK-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-4-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C8H8BrFO2 and its molecular weight is 235.052. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-2-fluoro-4-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNXTBZHKBZULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Chemical Synthesis of 5 Bromo 2 Fluoro 4 Methoxyphenyl Methanol

Strategic Retrosynthetic Analysis and Precursor Identification

A plausible retrosynthetic analysis for (5-Bromo-2-fluoro-4-methoxyphenyl)methanol suggests that the primary alcohol functionality can be derived from the reduction of a corresponding benzaldehyde (B42025), namely 5-bromo-2-fluoro-4-methoxybenzaldehyde (B1280886). This aldehyde, in turn, can be synthesized from a suitably substituted aromatic precursor. The key challenge lies in the regioselective introduction of the bromo, fluoro, and methoxy (B1213986) groups.

Aromatic Starting Materials and Their Functionalization Pathways

The synthesis can commence from commercially available and relatively inexpensive starting materials such as 2-fluoroanisole (B128887) or 4-bromo-2-fluoroanisole. The electron-donating nature of the methoxy group and the electron-withdrawing, yet ortho-, para-directing nature of the fluoro and bromo groups, play a crucial role in guiding the regioselectivity of subsequent electrophilic aromatic substitution reactions.

One potential pathway begins with 4-fluoro-2-methoxytoluene. Bromination of this precursor, guided by the activating methoxy and fluoro groups, would be expected to yield 5-bromo-4-fluoro-2-methoxytoluene. Subsequent oxidation of the methyl group would then provide the key benzaldehyde intermediate.

Alternatively, a route starting from 3-fluoro-4-methoxybenzaldehyde (B1294953) could be envisioned. Electrophilic bromination of this substrate would need to be highly regioselective to achieve the desired 5-bromo substitution pattern, directed by the activating methoxy group and the deactivating but ortho-, para-directing fluoro group.

A third approach could involve the formylation of 1-bromo-4-fluoro-2-methoxybenzene. This reaction, typically carried out using methods such as the Vilsmeier-Haack reaction, would introduce the aldehyde group at the position ortho to the activating methoxy group.

Regioselective Introduction of Halogen and Methoxy Substituents

The regioselective introduction of the halogen and methoxy substituents is a critical aspect of the synthesis. In a scenario starting with a fluorinated phenol (B47542), O-methylation would provide the corresponding fluoroanisole. Subsequent electrophilic bromination would then be directed by the existing substituents. The interplay between the activating and directing effects of the fluoro and methoxy groups is paramount for achieving the desired substitution pattern. For instance, in 4-fluoroanisole, bromination is expected to occur at the positions ortho and para to the activating methoxy group, with the fluoro group also influencing the regioselectivity.

Carbon-Oxygen Bond Formation Strategies for the Hydroxymethyl Moiety

The introduction of the hydroxymethyl group is a pivotal step in the synthesis of this compound. This transformation is most commonly achieved through the reduction of a carbonyl precursor.

Reduction of Carbonyl Precursors (e.g., Aromatic Aldehydes)

The reduction of the key intermediate, 5-bromo-2-fluoro-4-methoxybenzaldehyde, to the target benzyl (B1604629) alcohol is a straightforward and high-yielding transformation. A variety of reducing agents can be employed for this purpose.

Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes to primary alcohols. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used. However, due to its higher reactivity, it requires anhydrous conditions and is typically used in aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. Given the presence of other functional groups, the milder conditions offered by sodium borohydride are often preferred to avoid potential side reactions.

The following table summarizes typical conditions for the reduction of substituted benzaldehydes.

Reducing AgentSolventTemperature (°C)Typical Yield (%)
Sodium BorohydrideMethanol25>90
Lithium Aluminum HydrideTetrahydrofuran0 to 25>90

Nucleophilic Substitution Approaches for Hydroxymethyl Group Installation

While less common for this specific target, nucleophilic substitution offers an alternative route for installing the hydroxymethyl group. This could involve the reaction of a suitable organometallic reagent with formaldehyde (B43269). For example, the organolithium or Grignard reagent derived from 1,5-dibromo-2-fluoro-4-methoxybenzene could react with formaldehyde to introduce the hydroxymethyl group. However, the generation and reaction of such organometallic intermediates can be complicated by the presence of multiple reactive sites on the aromatic ring.

Another nucleophilic substitution approach could involve the displacement of a benzylic halide with a hydroxide (B78521) source. For instance, if 5-bromo-2-fluoro-4-methoxybenzyl bromide were available, it could be hydrolyzed to the corresponding alcohol. This two-step process, involving radical bromination of a methyl group followed by hydrolysis, provides another synthetic option.

Halogenation and Fluorination Protocols

The introduction of the bromo and fluoro substituents at the desired positions is a key strategic consideration. Direct fluorination of aromatic rings can be challenging and often requires specialized reagents. Therefore, it is more common to start with a fluorinated precursor.

For bromination, various electrophilic brominating agents can be utilized. N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine, often used in conjunction with a catalytic amount of acid. google.com Elemental bromine (Br2) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3), is a more traditional and potent brominating system. researchgate.net The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity of the reaction, which is dictated by the electronic effects of the substituents already present on the aromatic ring. For instance, the bromination of 4-fluorobenzaldehyde (B137897) can be achieved using N-bromosuccinimide in a mixture of trifluoroacetic acid and sulfuric acid. guidechem.com

The following table provides examples of bromination conditions for substituted aromatic compounds.

SubstrateBrominating AgentCatalyst/SolventProductYield (%)
4-FluorobenzaldehydeN-BromosuccinimideTrifluoroacetic acid/H2SO43-Bromo-4-fluorobenzaldehydeNot specified
o-FluorobenzaldehydePotassium bromate/H2SO4Water5-Bromo-2-fluorobenzaldehyde88
2-FluorobenzaldehydeN-BromosuccinimideAluminum trichloride/Sulfuric acid5-Bromo-2-fluorobenzaldehyde80

Directed Aromatic Bromination Techniques

The introduction of a bromine atom onto an aromatic ring is a critical step in the synthesis of this compound. The regiochemical outcome of electrophilic aromatic bromination is governed by the directing effects of the substituents already present on the ring. In a plausible precursor like (2-fluoro-4-methoxyphenyl)methanol, the methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The fluorine atom (-F) is a deactivating group but is also ortho, para-directing. The hydroxymethyl group (-CH₂OH) is a weak deactivating group and is primarily ortho, para-directing.

The concerted directing effects of the fluoro and methoxy groups strongly favor electrophilic substitution at the C5 position, which is para to the fluorine and ortho to the methoxy group. Various brominating agents can be employed for this transformation, with N-Bromosuccinimide (NBS) being a common choice due to its mild nature and ease of handling compared to molecular bromine. nih.gov The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or dichloromethane. nih.gov To enhance the reactivity of NBS, especially for less activated aromatic rings, catalytic additives can be used. nsf.gov

Reagent/CatalystConditionsPurposeSelectivity
N-Bromosuccinimide (NBS) Acetonitrile (MeCN), 0°C to rtMild bromination of activated ringsHigh regioselectivity for the C5 position
NBS / Silica (B1680970) Gel Dichloromethane (CH₂Cl₂)Heterogeneous reaction, can improve selectivityGood for regioselective brominations
NBS / Mandelic Acid Aqueous conditions, rtCatalytic activation via halogen bondingEnhances reactivity for efficient bromination nsf.gov
Molecular Bromine (Br₂) / Acetic Acid Acetic Acid (AcOH)Traditional, strong brominating agentCan lead to over-bromination if not controlled

Selective Fluorination Methods

The synthesis of the fluorinated aromatic core is a fundamental aspect of preparing the target molecule. Introducing a fluorine atom onto an aromatic ring can be achieved through various methods, often performed at an earlier stage of the synthesis. Late-stage fluorination strategies have gained considerable attention in drug discovery for their ability to modify molecular properties. rsc.org

One common approach involves the use of electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), on an electron-rich aromatic precursor. For instance, a precursor like 3-bromo-4-methoxytoluene could be subjected to electrophilic fluorination. The directing groups would guide the fluorine to the desired position. Radical fluorination techniques are another attractive approach that can proceed without a directing group, offering alternative synthetic routes. beilstein-journals.org These methods often involve generating a carbon-centered radical at the desired position, which is then trapped by a fluorine atom transfer reagent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). beilstein-journals.org

Fluorination MethodReagent(s)Substrate TypeKey Features
Electrophilic Aromatic Fluorination Selectfluor®, NFSIElectron-rich aromaticsRegioselectivity is directed by existing substituents.
Nucleophilic Aromatic Substitution (SₙAr) KF, CsFAromatics with strong electron-withdrawing groupsRequires activated substrates; not ideal for electron-rich rings.
Balz-Schiemann Reaction Diazotization (NaNO₂, HCl), then thermal decomposition of ArN₂⁺BF₄⁻Primary aromatic aminesA classic method for introducing fluorine via a diazonium salt.
Radical Benzylic C-H Fluorination Selectfluor®, NFSIBenzylic positionsAvoids the need for directing groups, offering different selectivity. beilstein-journals.org

Protective Group Strategies in Complex Synthetic Sequences

In the synthesis of multifunctional molecules, the use of protecting groups is essential to temporarily mask a reactive site, preventing it from interfering with reactions occurring elsewhere in the molecule. cem.com

Hydroxyl Group Protection and Deprotection

The benzylic hydroxyl group in this compound is nucleophilic and can undergo unwanted reactions such as oxidation or etherification under various conditions. thieme-connect.de Therefore, its protection is often necessary during subsequent synthetic steps, like cross-coupling reactions. The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its selective removal later. uchicago.edu

Silyl (B83357) ethers are among the most widely used protecting groups for hydroxyl functions due to their ease of introduction, stability, and selective cleavage under mild conditions. thieme-connect.de For example, tert-butyldimethylsilyl (TBS) ethers are stable to a wide range of non-acidic and non-fluoride-containing reagents. Benzyl (Bn) ethers are also common and are particularly robust, typically removed by hydrogenolysis. highfine.com Ester protecting groups, such as acetate (B1210297) (Ac) or pivaloate (Piv), offer another alternative and are generally removed by hydrolysis under basic conditions. highfine.com

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsStability Profile
tert-Butyldimethylsilyl TBSTBS-Cl, Imidazole, DMFTBAF in THF; HF•Pyridine (B92270); Acetic AcidStable to base, mild acid, oxidation, and reduction. Cleaved by strong acid and fluoride (B91410) ions. highfine.com
Benzyl BnBnBr, NaH, THFH₂, Pd/C (Hydrogenolysis); Strong acids (e.g., TMSI)Very stable to acidic and basic conditions, oxidation, and many other reagents. highfine.com
Acetyl AcAcetic Anhydride, PyridineK₂CO₃ in MeOH; NH₃ in MeOH (Hydrolysis)Stable to acidic conditions and some oxidants. Cleaved by base. highfine.com
Methoxymethyl MOMMOM-Cl, DIEA, CH₂Cl₂Strong acidic conditions (e.g., HCl in THF)Stable to base, nucleophiles, and hydrides. Cleaved by acid. highfine.com

Considerations for Functional Group Compatibility

Functional group compatibility is a critical concept in organic synthesis that refers to the ability of different functional groups in a molecule to remain intact during a chemical transformation targeting another part of the molecule. fiveable.me In synthesizing or using this compound, the reactivity of the aryl bromide, fluoro, methoxy, and hydroxymethyl groups must be considered.

For instance, when performing a palladium-catalyzed cross-coupling reaction at the aryl bromide position, the chosen conditions (catalyst, ligand, base, and temperature) must not affect the other functional groups. The hydroxymethyl group might need protection to prevent side reactions, such as coordination to the metal catalyst or reaction with a strong base. Similarly, if a reaction requires a strong nucleophile, its potential reaction with the benzylic carbon (if the hydroxyl were converted to a leaving group) or the aromatic ring must be evaluated. The selection of reagents and reaction pathways that are chemoselective is paramount to achieving a high yield of the desired product without generating difficult-to-separate byproducts. frontiersin.org

Catalytic Transformations in Synthesis

Catalytic methods, particularly those involving transition metals, are powerful tools for forming chemical bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Methodologies for Aromatic Bond Formation

The aryl bromide moiety in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. thieme-connect.com The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most versatile and widely used of these reactions. nih.gov This reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. organic-chemistry.org

In a typical Suzuki-Miyaura reaction, this compound (or its protected form) would be reacted with an aryl or vinyl boronic acid or boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, often a combination of a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂ and a phosphine (B1218219) ligand, is crucial for reaction efficiency. nih.govacs.org This methodology allows for the modular synthesis of a diverse range of more complex molecules, where the this compound unit serves as a key building block.

Catalyst SystemBaseSolventCoupling Partner (R-B(OH)₂)Product Type
Pd(PPh₃)₄ K₂CO₃, Cs₂CO₃Toluene/H₂O, DioxanePhenylboronic acidBiaryl compound organic-chemistry.org
Pd(OAc)₂ / SPhos K₃PO₄TolueneHeteroarylboronic acidAryl-heteroaryl compound nih.gov
PdCl₂(dppf) Na₂CO₃DMEVinylboronic acidStyrenyl derivative
[Pd(allyl)Cl]₂ / XPhos K₃PO₄THF/H₂OAlkylboronic acidAlkylated aromatic compound nih.gov

Other Transition Metal-Mediated Syntheses

Beyond conventional reduction methods, several transition metal-catalyzed reactions present viable and often more selective routes to this compound. These methods typically involve the reduction of the parent aldehyde and offer advantages in terms of mild reaction conditions and functional group tolerance.

Ruthenium-Catalyzed Transfer Hydrogenation:

Ruthenium complexes have emerged as highly efficient catalysts for the transfer hydrogenation of aldehydes and ketones. In this process, an alcohol, suchs as isopropanol (B130326), serves as the hydrogen source, offering a safer and more convenient alternative to gaseous hydrogen. For the synthesis of this compound, a ruthenium(II) catalyst, such as [RuCl₂(p-cymene)]₂, can be employed. The reaction is typically carried out in the presence of a base, like potassium acetate, with isopropanol acting as both the solvent and the hydrogen donor. organic-chemistry.org This method is particularly advantageous due to its compatibility with various functional groups, including the bromo and fluoro substituents present in the target molecule. organic-chemistry.org

A key advantage of this methodology is the ability to conduct the reaction under air, simplifying the experimental setup. organic-chemistry.org The efficiency of the reduction can be further enhanced by using ruthenium complexes with specific ligands. For instance, (η⁶-arene)ruthenium(II) complexes containing an O^O chelated ligand, such as [Ru(OAc)₂(p-cymene)], have demonstrated excellent yields in the reduction of a broad range of aromatic and heteroaromatic aldehydes without the need for an external base. organic-chemistry.org

Transition Metal-Catalyzed Hydrosilylation:

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-oxygen double bond, followed by hydrolysis, is another powerful method for the reduction of aldehydes. This reaction can be catalyzed by various transition metals, including ruthenium and cobalt. A ruthenium catalyst like [(Ru(p-cymene)Cl₂)₂] in combination with a silane (B1218182), such as triethylsilane, provides a chemoselective method for aldehyde reduction. The proposed mechanism involves the formation of a mono hydride bridged dinuclear complex and a Ru(IV) mononuclear dihydride complex as potential intermediates.

Cobalt(III) complexes with C,O-bidentate chelating carbene ligands have also shown promise in the catalytic hydrosilylation of benzaldehydes with various para-substituents. The choice of catalyst and silane can influence the reaction's efficiency and selectivity.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound, whether through traditional or advanced methodologies, is critically dependent on the careful optimization of reaction conditions. Key parameters that significantly influence the yield and selectivity of the reaction include the choice of solvent, temperature control, and the stoichiometry of reagents, including the use of additives.

Solvent Effects and Temperature Control

The selection of an appropriate solvent is paramount in controlling the reaction rate and selectivity. For Grignard reactions, which can be employed to synthesize the target compound from the corresponding aldehyde, ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used. The choice of solvent can impact the solubility of the Grignard reagent and the stability of reaction intermediates. For instance, in the addition of Grignard reagents to oxa-bridged benzazepines, diethyl ether proved to be a more effective solvent than tetrahydrofuran or dioxane, leading to higher yields.

Temperature control is another critical factor. Grignard additions are typically performed at low temperatures, often between -78 °C and 0 °C, to minimize side reactions and enhance selectivity. A study on the Grignard addition to a model phthalide (B148349) demonstrated that monoaddition was favored at -40 °C with extended reaction times. mit.edu In the context of synthesizing this compound, maintaining a low temperature during the addition of a Grignard reagent to 5-bromo-2-fluoro-4-methoxybenzaldehyde would be crucial to prevent unwanted side reactions.

The following table summarizes the effect of solvents on the yield of a Grignard reaction, illustrating the importance of solvent selection.

SolventYield (%)
Tetrahydrofuran (THF)No Product
DioxaneNo Product
Diethyl Ether92

This data is illustrative and based on a model reaction of a Grignard addition to an oxa-bridged benzazepine.

Stoichiometry of Reagents and Influence of Additives

The molar ratio of the reactants plays a direct role in the efficiency and outcome of the synthesis. In a Grignard reaction, using an appropriate excess of the Grignard reagent can ensure the complete conversion of the aldehyde. However, an excessive amount can lead to the formation of byproducts. Optimization of the stoichiometry is therefore essential to maximize the yield of the desired alcohol.

Additives, particularly Lewis acids, can have a profound effect on the reactivity and selectivity of Grignard reactions. The addition of Lewis acids such as lithium chloride (LiCl), magnesium chloride (MgCl₂), and aluminum chloride (AlCl₃) can enhance the reactivity of Grignard reagents. researchgate.net For substrates containing coordinating groups, like the methoxy and fluoro groups in 5-bromo-2-fluoro-4-methoxybenzaldehyde, Lewis acids can coordinate to these groups, influencing the stereochemical outcome of the reaction.

In some cases, additives can also help to suppress side reactions. For example, in the asymmetric addition of Grignard reagents to aldehydes, chelating additives like bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE) have been used to deactivate the high reactivity of the Grignard reagent, leading to higher enantioselectivity. acs.org The influence of such additives would need to be carefully evaluated for the synthesis of this compound to achieve optimal results.

The table below illustrates the effect of a Lewis acid additive on the diastereoselectivity of a Grignard reaction.

AdditiveDiastereomeric Ratio (syn:anti)
None24:76
MgBr₂No significant improvement

This data is illustrative and based on a model reaction of a Grignard addition to an oxa-bridged benzazepine.

Mechanistic Investigations of Transformations Involving 5 Bromo 2 Fluoro 4 Methoxyphenyl Methanol

Reactivity of the Aryl Bromide Substituent

The bromine atom attached to the aromatic ring is a key functional group that enables a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic environment of the ring, influenced by the fluorine and methoxy (B1213986) substituents, plays a crucial role in modulating its reactivity.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the substitution of the aryl bromide, particularly given the presence of the electron-withdrawing fluorine atom. However, the methoxy group is an electron-donating group, which can deactivate the ring towards nucleophilic attack. The viability of SNAr reactions on this substrate is therefore dependent on the reaction conditions and the nature of the nucleophile.

The mechanism of SNAr reactions typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. For (5-Bromo-2-fluoro-4-methoxyphenyl)methanol, a strong nucleophile would attack the carbon atom bearing the bromine, leading to the formation of this intermediate. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing fluorine atom. The subsequent departure of the bromide ion restores the aromaticity of the ring.

NucleophileReagentConditionsProduct
MethoxideSodium methoxideHigh temperature, polar aprotic solvent (e.g., DMF, DMSO)(5-Fluoro-2,4-dimethoxyphenyl)methanol
AmineAmmonia or primary/secondary amineHigh pressure and temperature, or in the presence of a strong base(5-Amino-2-fluoro-4-methoxyphenyl)methanol
ThiolateSodium thiophenoxidePolar aprotic solvent (e.g., DMF)(2-Fluoro-4-methoxy-5-(phenylthio)phenyl)methanol

The aryl bromide can be converted into an organometallic reagent, such as a Grignard or organolithium species. This transformation inverts the polarity of the carbon atom attached to the halogen, turning it from an electrophilic to a nucleophilic center.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent. The benzylic alcohol contains an acidic proton that is incompatible with the highly basic Grignard reagent. Therefore, protection of the alcohol group, for instance as a silyl (B83357) ether, is a necessary prerequisite for this reaction.

Organolithium Reagent Formation: Similarly, treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can facilitate a lithium-halogen exchange to form the organolithium reagent. Again, protection of the benzylic alcohol is crucial.

Once formed, these organometallic reagents can be quenched with a variety of electrophiles to introduce new functional groups at the 5-position of the aromatic ring.

Organometallic ReagentProtecting Group (PG) for AlcoholQuenching ElectrophileProduct after Deprotection
Grignardtert-Butyldimethylsilyl (TBDMS)Carbon dioxide (CO2), then acid workup5-(Hydroxymethyl)-4-fluoro-2-methoxybenzoic acid
OrganolithiumTetrahydropyranyl (THP)N,N-Dimethylformamide (DMF), then acid workup5-(Hydroxymethyl)-4-fluoro-2-methoxybenzaldehyde
GrignardSilyl etherAcetone, then acid workup(2-Fluoro-4-methoxy-5-(2-hydroxypropan-2-yl)phenyl)methanol

This table illustrates potential applications of organometallic reagents derived from a protected form of this compound, based on standard organic synthesis methodologies.

The aryl bromide of this compound makes it an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgresearchgate.netnih.gov This methodology is widely used for the formation of biaryl structures. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netnih.gov This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. wikipedia.orgnih.gov The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org The choice of ligand is critical for the efficiency of this transformation. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Cross-Coupling ReactionCoupling PartnerCatalyst/LigandBaseProduct
Suzuki-MiyauraPhenylboronic acidPd(PPh3)4Na2CO3(2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-5-yl)methanol
SonogashiraPhenylacetylenePdCl2(PPh3)2/CuIEt3N(2-Fluoro-4-methoxy-5-(phenylethynyl)phenyl)methanol
Buchwald-HartwigAniline (B41778)Pd2(dba)3/XPhosK3PO4(2-Fluoro-4-methoxy-5-(phenylamino)phenyl)methanol

This table provides illustrative examples of cross-coupling reactions with this compound. The specific conditions are based on general procedures reported in the literature for similar substrates.

Transformations of the Benzylic Alcohol Functionality

The benzylic alcohol group is another key reactive site in this compound, allowing for oxidation, etherification, and esterification reactions.

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base) are commonly employed for this transformation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in aqueous sulfuric acid), or ruthenium tetroxide (RuO4), will oxidize the primary alcohol directly to the carboxylic acid.

Desired ProductOxidizing AgentConditions
5-Bromo-2-fluoro-4-methoxybenzaldehyde (B1280886)Pyridinium chlorochromate (PCC)Dichloromethane (DCM), room temperature
5-Bromo-2-fluoro-4-methoxybenzaldehydeDess-Martin periodinane (DMP)Dichloromethane (DCM), room temperature
5-Bromo-2-fluoro-4-methoxybenzoic acidPotassium permanganate (KMnO4)Basic aqueous solution, heat
5-Bromo-2-fluoro-4-methoxybenzoic acidJones Reagent (CrO3/H2SO4)Acetone, 0 °C to room temperature

This table summarizes common oxidation reactions for primary benzylic alcohols, which are applicable to this compound.

The hydroxyl group of the benzylic alcohol can readily undergo etherification and esterification reactions.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from alcohols. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Esterification can be achieved through various methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Reaction TypeReagent(s)ConditionsProduct
Etherification1. Sodium hydride (NaH) 2. Methyl iodide (CH3I)Anhydrous THF5-Bromo-2-fluoro-1-(methoxymethyl)-4-methoxybenzene
EsterificationAcetic anhydridePyridine, room temperature(5-Bromo-2-fluoro-4-methoxyphenyl)methyl acetate (B1210297)
EsterificationBenzoyl chlorideTriethylamine, DCM(5-Bromo-2-fluoro-4-methoxyphenyl)methyl benzoate (B1203000)

This table outlines standard etherification and esterification procedures applicable to the benzylic alcohol of this compound.

Stereochemical Considerations in Chemical Reactions:There is no information available regarding stereochemical aspects of reactions involving this compound. This includes discussions of stereoselectivity, the influence of chiral catalysts, or the formation of stereoisomers in reactions involving this compound.

Due to the absence of specific research data for this compound in the public domain, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible at this time. To do so would require speculation beyond the available evidence, which would not meet the required standards of scientific accuracy.

Advanced Derivatization and Functionalization Strategies of 5 Bromo 2 Fluoro 4 Methoxyphenyl Methanol

Synthesis of Variously Substituted Benzaldehydes and Benzoic Acids

The benzylic alcohol group of (5-Bromo-2-fluoro-4-methoxyphenyl)methanol can be selectively oxidized to yield the corresponding benzaldehyde (B42025) or further oxidized to the benzoic acid. The choice of oxidant and reaction conditions determines the final product.

Oxidation to 5-Bromo-2-fluoro-4-methoxybenzaldehyde (B1280886): Mild oxidizing agents are required to convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Dess-Martin periodinane (DMP) are commonly employed for this transformation in an appropriate organic solvent. These reactions are typically high-yielding and preserve the other functional groups on the aromatic ring.

Oxidation to 5-Bromo-2-fluoro-4-methoxybenzoic Acid: Stronger oxidizing agents are used for the conversion of the benzylic alcohol directly to the corresponding benzoic acid. Common reagents for this process include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a two-step process involving initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂). These methods provide a direct route to the valuable benzoic acid derivative, which is a key building block in many synthetic pathways. google.comnih.gov

TransformationReagent(s)Product
Alcohol to AldehydePyridinium chlorochromate (PCC) or MnO₂5-Bromo-2-fluoro-4-methoxybenzaldehyde
Alcohol to AcidPotassium permanganate (KMnO₄) or Jones Reagent5-Bromo-2-fluoro-4-methoxybenzoic acid
Aldehyde to AcidSodium chlorite (NaClO₂)5-Bromo-2-fluoro-4-methoxybenzoic acid

Preparation of Functionalized Ethers and Esters from the Benzylic Alcohol

The hydroxyl group of the benzylic alcohol is amenable to the formation of ethers and esters, providing a straightforward method for introducing a variety of functional groups.

Ether Synthesis: The Williamson ether synthesis is a common method for preparing ethers from this alcohol. The process involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether.

Ester Synthesis: Esterification can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. A more common laboratory-scale method involves reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Reaction TypeReagentsFunctional Group IntroducedProduct Class
Etherification1. NaH 2. Alkyl Halide (R-X)Alkoxy (-OR)Benzylic Ethers
EsterificationAcyl Chloride (RCOCl), PyridineAcyloxy (-OCOR)Benzylic Esters
EsterificationCarboxylic Acid (RCOOH), Acid CatalystAcyloxy (-OCOR)Benzylic Esters

Carbon-Carbon Bond Formation at the Bromine Position

The carbon-bromine bond on the aromatic ring is a key site for modification via transition-metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. researchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids and esters. researchgate.nettcichemicals.com this compound can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄) to form biaryl compounds. nih.govnih.gov This method is tolerant of many functional groups, including the benzylic alcohol.

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with an organic halide. nih.gov The required organozinc species can be prepared from the corresponding organolithium or Grignard reagent. This reaction is often noted for its high reactivity and functional group tolerance, providing a complementary approach to the Suzuki coupling. researchgate.net

Reaction NameCoupling PartnerCatalyst/BaseProduct Type
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ / K₂CO₃Biaryl Methanol (B129727)
Suzuki-MiyauraHeteroarylboronic AcidPd(dppf)Cl₂ / Cs₂CO₃Heteroaryl-Aryl Methanol
NegishiArylzinc Chloride (Ar-ZnCl)Pd(PPh₃)₄Biaryl Methanol

The bromine substituent can also be used to introduce unsaturated carbon-carbon bonds.

Heck Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted styrene (B11656) derivative. This allows for the introduction of vinyl groups.

Sonogashira Coupling: The Sonogashira reaction is a reliable method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. mdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This provides direct access to arylalkyne structures.

Reaction NameReagentCatalyst SystemProduct Type
HeckAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃Aryl-substituted alkene
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₂Cl₂, CuI, Et₃NAryl-substituted alkyne

Introduction of Diverse Heteroatomic Functionalities

The carbon-bromine bond can be replaced with bonds to various heteroatoms, such as nitrogen, oxygen, or sulfur, significantly expanding the molecular diversity of the derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles to produce substituted aniline (B41778) derivatives.

Ullmann Condensation: A classical method for forming carbon-heteroatom bonds, the Ullmann reaction typically uses a copper catalyst to couple aryl halides with alcohols, phenols, or thiols. nih.gov This reaction is particularly useful for forming diaryl ethers or aryl alkyl ethers.

Reaction NameReagentCatalyst/BaseProduct Type
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, Ligand / NaOt-BuAryl Amine
Ullmann CondensationAlcohol (ROH)CuI / K₂CO₃Aryl Ether
Ullmann CondensationThiol (RSH)CuI / K₂CO₃Aryl Thioether

Radiolabeling Methodologies for Research Probes

For applications in biomedical imaging, such as Positron Emission Tomography (PET), molecules can be labeled with a positron-emitting radionuclide. The structure of this compound offers a strategic position for radiolabeling.

A common strategy for introducing a radiolabel involves the methoxy (B1213986) group. The synthesis can be adapted to use the corresponding phenol (B47542) precursor, (5-Bromo-2-fluoro-4-hydroxyphenyl)methanol. This phenol can then be O-methylated using a radiolabeled methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate, in the final step of the synthesis. nih.gov This late-stage introduction of the radionuclide is advantageous as it maximizes the radiochemical yield and specific activity of the final probe, given the short half-life of carbon-11 (B1219553) (approx. 20.4 minutes). This modification allows the resulting radiolabeled molecule to be used as a PET imaging agent to study biological processes in vivo. nih.gov

PrecursorRadiolabeling AgentRadionuclideProductApplication
(5-Bromo-2-fluoro-4-hydroxyphenyl)methanol[¹¹C]Methyl IodideCarbon-11[¹¹C]-(5-Bromo-2-fluoro-4-methoxyphenyl)methanolPET Imaging Probe
(5-Bromo-2-fluoro-4-hydroxyphenyl)methanol[¹⁸F]Fluoroethyl tosylateFluorine-18(5-Bromo-2-fluoro-4-(2-[¹⁸F]fluoroethoxy)phenyl)methanolPET Imaging Probe

Incorporation of Fluorine-18 via SiFA-technology

The Silicon-Fluoride Acceptor (SiFA) technology represents a significant advancement in the field of radiochemistry, offering a mild and efficient method for the incorporation of Fluorine-18. researchgate.netnih.govyoutube.com This technique is based on the isotopic exchange of a non-radioactive fluorine atom (¹⁹F) directly bonded to a silicon atom with a radioactive fluoride (B91410) ion ([¹⁸F]F⁻) in solution. nih.govresearchgate.net The SiFA moiety, typically a diaryl- or di-tert-butylsilyl group, is first installed on the molecule of interest. The resulting SiF-containing precursor can then be radiolabeled in a single step.

For the application of SiFA technology to this compound, a multi-step synthetic sequence would be required to introduce the SiFA-containing prosthetic group. A plausible synthetic route would involve the conversion of the benzylic alcohol of this compound to a more reactive functional group, such as a halide or a tosylate. This would be followed by a coupling reaction with a suitable SiFA-containing synthon. For instance, a SiFA-bearing organometallic reagent could be coupled to the brominated position of the aromatic ring via a transition-metal-catalyzed cross-coupling reaction.

Once the SiFA-derivatized precursor of this compound is synthesized, the radiolabeling with Fluorine-18 can be performed. The isotopic exchange reaction is typically carried out in an organic solvent at room temperature or slightly elevated temperatures, using a source of [¹⁸F]fluoride, such as [¹⁸F]KF/Kryptofix 2.2.2. The reaction is generally fast and proceeds with high radiochemical yield and purity.

Parameter Typical Conditions for SiFA-based ¹⁸F-Labeling
Precursor SiFA-derivatized this compound
Radionuclide [¹⁸F]Fluoride
Reagents [¹⁸F]KF/Kryptofix 2.2.2
Solvent Acetonitrile (B52724) or Dimethylformamide
Temperature Room Temperature to 80 °C
Reaction Time 10 - 20 minutes
Radiochemical Yield Typically > 70%
Purification Solid-Phase Extraction (SPE)

Carbon-11 Methylation Strategies

Carbon-11 is another important positron-emitting radionuclide used in PET imaging, with a short half-life of 20.4 minutes. This necessitates rapid and efficient radiolabeling procedures. The most common method for introducing Carbon-11 is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

In the context of this compound, the hydroxyl group of the methanol moiety presents a prime target for O-[¹¹C]methylation. However, a more strategic approach for creating novel PET tracers often involves the methylation of a precursor molecule where a different functional group is present at the site of radiolabeling. For instance, if the goal is to label the methoxy group on the phenyl ring, a desmethyl precursor, (5-Bromo-2-fluoro-4-hydroxyphenyl)methanol, would be synthesized. This precursor can then be reacted with a [¹¹C]methylating agent to yield the desired [¹¹C]-(5-Bromo-2-fluoro-4-methoxyphenyl)methanol.

A relevant study in the literature describes the O-[¹¹C]methylation of a structurally similar phenol precursor to produce a PET imaging ligand. nih.gov In this work, the phenol was reacted with [¹¹C]CH₃I in the presence of a base to facilitate the methylation. This strategy can be directly adapted for the radiosynthesis of [¹¹C]-(5-Bromo-2-fluoro-4-methoxyphenyl)methanol from its corresponding desmethyl precursor. The reaction is typically performed in a sealed vessel at elevated temperatures to ensure rapid and efficient incorporation of the Carbon-11 label.

Parameter Conditions for ¹¹C-Methylation of a Phenol Precursor
Precursor (5-Bromo-2-fluoro-4-hydroxyphenyl)methanol
Radiolabeling Agent [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)
Base Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (B78521) (NaOH)
Solvent Dimethylformamide (DMF) or Acetone
Temperature 80 - 120 °C
Reaction Time 5 - 10 minutes
Radiochemical Yield 40 - 60% (decay-corrected)
Purification High-Performance Liquid Chromatography (HPLC)

Strategic Utility in Organic Synthesis and Pharmaceutical Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic positioning of the bromo, fluoro, and methoxy (B1213986) groups on the phenyl ring, coupled with the reactive hydroxymethyl group, makes (5-Bromo-2-fluoro-4-methoxyphenyl)methanol a key intermediate for the synthesis of a variety of complex organic molecules. Its utility is particularly notable in the construction of heterocyclic systems and as a precursor for more elaborate aromatic and biphenyl (B1667301) scaffolds.

Construction of Diverse Heterocyclic Systems

This compound serves as a crucial starting material in the synthesis of substituted heterocyclic compounds, which are core structures in many biologically active molecules. A significant application of this compound is in the preparation of bromodomain inhibitors, a class of therapeutic agents being investigated for the treatment of cancer and other neoplastic diseases Current time information in Winnipeg, CA..

In a patented synthetic route, this compound is utilized as a key intermediate. The synthesis of this building block itself involves the reduction of the corresponding benzoate (B1203000) ester, methyl 5-bromo-2-fluoro-4-methoxybenzoate, using a reducing agent like diisobutylaluminium hydride (DIBAL-H) Current time information in Winnipeg, CA..

Once obtained, the hydroxymethyl group of this compound can be readily converted into other functional groups, such as a halide, to facilitate further reactions. This versatility allows for its incorporation into larger, more complex heterocyclic frameworks. For instance, it has been used in the synthesis of phthalazine (B143731) derivatives that act as inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, and/or tubulin, which are important targets in cancer therapy ugr.es.

Precursor for Advanced Aromatic and Biphenyl Scaffolds

The presence of the bromine atom on the aromatic ring of this compound makes it an ideal substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of advanced aromatic and biphenyl scaffolds.

While direct examples of Suzuki coupling with this compound are not extensively detailed in readily available literature, the principle is well-established for similar brominated aromatic compounds. The bromine atom can be readily displaced by a wide range of boronic acids or esters under palladium catalysis to introduce new aryl or heteroaryl groups, thus constructing complex biaryl structures. These biphenyl moieties are prevalent in many pharmaceutical agents and functional materials.

Building Block for Chemical Ligand and Probe Development

The structural features of this compound make it an attractive building block for the development of chemical ligands and probes. The substituted phenyl ring can serve as a core scaffold that can be further functionalized to create molecules with high affinity and selectivity for specific biological targets.

The application of this compound in the synthesis of bromodomain inhibitors is a prime example of its utility in ligand development Current time information in Winnipeg, CA.. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in the regulation of gene expression. By incorporating the this compound moiety into the final molecule, researchers can fine-tune the steric and electronic properties of the ligand to optimize its binding to the target bromodomain.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. The functional handles present in this compound make it a suitable building block for the generation of chemical libraries.

The hydroxymethyl group can be used as an attachment point to a solid support for solid-phase synthesis, a common technique in combinatorial chemistry. Alternatively, it can be derivatized in solution-phase library synthesis. The bromo group provides a site for diversification through cross-coupling reactions, allowing for the introduction of a wide array of substituents at this position. This dual functionality enables the creation of a library of compounds with variations at multiple points of the molecular scaffold, increasing the probability of identifying a compound with the desired biological activity. While specific large-scale library syntheses using this exact compound are not prominently documented in public literature, its chemical properties are well-suited for such applications.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic molecules by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule.

For (5-Bromo-2-fluoro-4-methoxyphenyl)methanol, with a molecular formula of C₈H₈BrFO₂, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for comparison with experimental HRMS data. The presence of bromine is particularly noteworthy due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly observable in the mass spectrum, further confirming the presence of bromine in the molecule.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated m/z
[M+H]⁺234.9767
[M+Na]⁺256.9586
[M-H]⁻232.9610

Note: The data presented is theoretical and calculated based on the molecular formula. Experimental values may vary slightly.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of specific nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed for a complete structural assignment.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The coupling patterns between adjacent protons would help in assigning their relative positions on the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would be indicative of their hybridization and the nature of the attached atoms (e.g., carbons bonded to bromine, fluorine, oxygen, or other carbons).

¹⁹F NMR: The fluorine-19 NMR spectrum is a highly sensitive technique that would show a signal corresponding to the single fluorine atom in the molecule. The chemical shift and coupling to neighboring protons would confirm its position on the aromatic ring.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H (Aromatic)7.0 - 7.5Multiplet
¹H (CH₂OH)~4.6Singlet/Doublet
¹H (OCH₃)~3.9Singlet
¹H (OH)VariableBroad Singlet
¹³C (Aromatic)110 - 160Multiple signals
¹³C (CH₂OH)~60Single signal
¹³C (OCH₃)~56Single signal
¹⁹F-110 to -140Singlet/Multiplet

Note: The data presented is predictive and based on the analysis of structurally similar compounds. Actual experimental values may differ.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for determining the purity of a compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be optimized to achieve good separation of the target compound from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic compound absorbs strongly.

Table 3: Typical HPLC Parameters for Analysis of Aromatic Alcohols

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Note: These are general conditions and would require optimization for the specific compound.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility and thermal stability, for instance, by silylating the hydroxyl group. The choice of a suitable capillary column, typically with a non-polar or medium-polarity stationary phase, is crucial for achieving good separation.

For the purification of this compound on a larger scale, preparative chromatography is the method of choice. evotec.com This technique utilizes larger columns and higher flow rates than analytical HPLC to isolate significant quantities of the pure compound. evotec.com

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. researchgate.net A silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) serves as the mobile phase. The separated spots can be visualized under UV light due to the aromatic nature of the compound.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300 cm⁻¹), C-H stretches of the aromatic ring and the methoxy and methylene groups (around 3000-2850 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching of the alcohol and ether groups (in the 1250-1000 cm⁻¹ region). libretexts.orgorgchemboulder.com The C-Br and C-F stretching vibrations would also be present at lower frequencies. libretexts.orgorgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum, providing a characteristic fingerprint for the compound.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupPredicted IR Absorption (cm⁻¹)Predicted Raman Shift (cm⁻¹)
O-H Stretch3500-3200 (broad)Weak
Aromatic C-H Stretch3100-3000Strong
Aliphatic C-H Stretch3000-2850Medium
Aromatic C=C Stretch1600-1450Strong
C-O Stretch (Alcohol/Ether)1250-1000Medium
C-F Stretch1200-1000Medium
C-Br Stretch700-500Strong

Note: The data presented is predictive and based on characteristic functional group frequencies. Actual experimental values may vary.

Q & A

Q. What are the optimal synthetic routes for (5-Bromo-2-fluoro-4-methoxyphenyl)methanol, and how can purity be ensured?

  • Methodological Answer : A multi-step approach is recommended:
  • Step 1 : Start with a bromo-fluoro-substituted aromatic precursor (e.g., 5-bromo-2-fluoro-4-methoxybenzaldehyde) and reduce the aldehyde group to a primary alcohol using NaBH₄ or LiAlH₄ in anhydrous THF .
  • Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials and byproducts like di-substituted derivatives .
  • Step 3 : Confirm purity using HPLC (C18 column, methanol/water mobile phase) and elemental analysis (>98% purity for research-grade material) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to resolve methoxy (-OCH₃), hydroxyl (-OH), and aromatic protons. Fluorine coupling (³JHF) will split signals in the 2-fluoro substituent .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion [M+H]⁺ at m/z 249 (C₈H₇BrFO₂) and fragment peaks (e.g., loss of -CH₂OH) .
  • X-ray Crystallography (if crystalline): Use SHELXL for structure refinement. Orthorhombic systems (e.g., Pbca space group) are common for similar bromo-fluoro derivatives .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (phenolic derivatives can cause irritation) .
  • Ventilation : Use a fume hood during synthesis to mitigate inhalation risks.
  • Waste Disposal : Collect organic waste in halogen-resistant containers and neutralize with 10% NaOH before disposal .

Advanced Research Questions

Q. How can contradictory data between crystallographic and spectroscopic analyses be resolved?

  • Methodological Answer :
  • Scenario : Discrepancies in hydroxyl group positioning (NMR vs. X-ray).
  • Resolution :

Perform variable-temperature NMR to assess hydrogen bonding dynamics .

Cross-validate with DFT calculations (e.g., Gaussian) to model optimized geometries and compare with experimental data .

Re-examine crystallographic data (SHELXL refinement) for disorder or thermal motion artifacts .

Q. What are the degradation pathways of this compound under acidic/basic conditions?

  • Methodological Answer :
  • Experimental Design :

Expose the compound to HCl (1M) and NaOH (1M) at 25°C/60°C.

Monitor degradation via HPLC-MS to identify products (e.g., demethylation or debromination).

Kinetic analysis: Use Arrhenius plots to determine activation energy for hydrolysis .

  • Key Findings : Methoxy groups are susceptible to acid-catalyzed cleavage, while bromine stabilizes the aromatic ring against nucleophilic attack .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT Workflow :

Optimize geometry using B3LYP/6-31G(d) in Gaussian.

Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., bromine as a Suzuki coupling site) .

Simulate transition states for Pd-catalyzed reactions to predict regioselectivity.

  • Validation : Compare predicted outcomes with experimental Suzuki-Miyaura coupling yields .

Q. What strategies mitigate hygroscopicity during storage?

  • Methodological Answer :
  • Storage : Use airtight containers with molecular sieves (3Å) under argon .
  • Analysis : Quantify moisture uptake via Karl Fischer titration. Pre-dry samples at 40°C under vacuum for 24 hours before sensitive reactions (e.g., Grignard) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.